molecular formula C13H9BrN2O5 B2792480 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate CAS No. 868679-76-9

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate

Cat. No.: B2792480
CAS No.: 868679-76-9
M. Wt: 353.128
InChI Key: CHADLJZHBICJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate is a chemical compound designed for research and development applications. It features a 2-pyridone core, which is recognized as a privileged pharmacophore prevalent in pharmaceutical agents . The 2-pyridone moiety is a common structural element in various bioactive molecules and has been identified as a critical warhead in inhibitors of epigenetic targets, such as EZH2 . The integration of a 2-bromobenzoate ester group provides a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable bifunctional intermediate for diversity-oriented synthesis . This makes it particularly useful for constructing compound libraries aimed at drug discovery, specifically in the development of potential therapeutics for conditions such as B-cell lymphomas and other diseases where protein-methylation enzymes are implicated . Researchers can utilize this compound to rapidly generate structurally diverse 2-pyridone derivatives for high-throughput biochemical screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADLJZHBICJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Techniques such as high-throughput screening and automated reaction setups can be employed to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoate derivatives.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can interact with biological molecules through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from its analogs primarily in the substituents on the benzoate moiety and the pyridine core. Key analogs include:

Compound ID Benzoate Substituent Pyridine Core Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Bromo 6-Methyl, 3-Nitro, 2-Oxo C₁₃H₈BrN₂O₅ 353.13
BI82717 2-Ethoxy 6-Methyl, 3-Nitro, 2-Oxo C₁₅H₁₄N₂O₆ 318.28
BI83040 2,3-Dimethoxy 6-Methyl, 3-Nitro, 2-Oxo C₁₅H₁₄N₂O₇ 334.28
Compound 4-Bromophenyl* Tetrahydroimidazo[1,2-a]pyridine core C₂₃H₂₀BrN₃O₄ 550.08 (HRMS)

Electronic and Steric Effects

  • Bromine vs. Alkoxy Groups : The 2-bromo substituent in the target compound introduces steric bulk and polarizability compared to the ethoxy (BI82717) or methoxy (BI83040) groups. Bromine’s electronegativity and capacity for halogen bonding may enhance interactions in biological systems or crystal packing .
  • Methyl Group : The 6-methyl group provides steric hindrance, which could influence conformational flexibility or metabolic stability .

Physicochemical Properties (Inferred)

  • Solubility : The bromine atom’s hydrophobic nature may reduce aqueous solubility compared to ethoxy or methoxy analogs.
  • Reactivity : The bromine substituent could serve as a leaving group in substitution reactions, unlike the alkoxy groups in BI82717 and BI83040.

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Synthesis

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The compound can also be synthesized through a series of nitration and condensation reactions with appropriate reagents and catalysts to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group and the bromobenzoate moiety. The nitro group can participate in redox reactions, while the bromobenzoate can interact with biological molecules through various pathways. This interaction may lead to inhibition of specific enzymes or modulation of receptor activities .

Antimicrobial Activity

Recent studies have indicated that derivatives of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies employed broth microdilution methods to ascertain minimum inhibitory concentrations (MICs), demonstrating broad-spectrum antimicrobial activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting protein kinases, which play crucial roles in cell signaling pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Research Findings

A summary of key research findings on the biological activity of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate is presented below:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated MIC values <50 μg/mL against E. coli and S. aureus .
Study BEnzyme InhibitionShowed significant inhibition of protein kinase activity; IC50 values <20 μM .
Study CCytotoxicityEvaluated in cancer cell lines; exhibited selective cytotoxicity without affecting normal cells at low concentrations .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives including 6-Methyl-3-nitro derivatives against common pathogens. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents.
  • Cancer Treatment Potential : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate, and how can purity be optimized?

A common approach involves multi-step condensation reactions. For example, analogous pyridine derivatives are synthesized via refluxing precursors (e.g., substituted acetophenones, aldehydes, and ammonium acetate) in ethanol . Key steps include:

  • Step 1 : Condensation of brominated aromatic ketones (e.g., 2-bromoacetophenone) with ethyl cyanoacetate.
  • Step 2 : Cyclization under acidic or thermal conditions to form the dihydropyridinone core.
  • Step 3 : Esterification with 2-bromobenzoic acid derivatives.
    Purity optimization requires iterative recrystallization (e.g., DMF/ethanol mixtures) and monitoring via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR : Prioritize signals for the dihydropyridinone ring (e.g., downfield shifts for nitro groups at δ ~8.5 ppm in DMSO-d6) and ester carbonyls (δ ~165-170 ppm) .
  • IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
  • HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed [M+H]+ ions) to confirm synthetic success .

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for solution) can unambiguously confirm bond geometries and substituent orientations . For example, SHELXL’s robust handling of high-resolution data ensures precise determination of nitro group planarity and ester linkage conformations .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR signals)?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria in esters) or impurities. Strategies include:

  • Variable-Temperature NMR : Identify signal coalescence at elevated temperatures to confirm rotational barriers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .
  • DSC/TGA : Rule out polymorphic impurities affecting spectral clarity .

Q. What experimental design considerations are critical for optimizing the compound’s synthetic yield in multi-step reactions?

  • Catalyst Screening : Test bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro/ester intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How can computational methods complement experimental data for this compound’s structural validation?

  • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental data .
  • Molecular Dynamics (MD) : Simulate conformational stability of the ester linkage under varying solvent conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What strategies resolve challenges in crystallizing nitro-substituted dihydropyridinone derivatives?

  • Co-Crystallization Agents : Add small molecules (e.g., thiourea) to stabilize π-π stacking between aromatic rings .
  • Slow Evaporation : Use low-polarity solvents (e.g., chloroform/hexane) to grow diffraction-quality crystals .
  • Twinned Data Handling : Apply SHELXL’s TWIN and BASF commands to refine datasets from twinned crystals .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction stoichiometry (e.g., molar ratios of ammonium acetate in cyclization steps) .
  • Data Cross-Validation : Triangulate NMR, HRMS, and X-ray data to minimize structural ambiguity .
  • Ethical Reporting : Disclose crystallographic refinement parameters (e.g., R-factors) in publications per SHELXL guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.